molecular formula C20H16O3 B6326612 4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid CAS No. 167627-28-3

4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6326612
CAS No.: 167627-28-3
M. Wt: 304.3 g/mol
InChI Key: ZPLLNXMJMCTLOE-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Advanced Organic Chemistry

The biphenyl framework is a privileged and fundamental backbone in organic chemistry. rsc.orgnih.gov This structural motif, consisting of two phenyl rings linked by a carbon-carbon single bond, is prevalent in a wide array of medicinally active compounds, commercially available drugs, and natural products. rsc.orgajgreenchem.com In the realm of medicinal chemistry, the biphenyl scaffold is found in approximately 4.3% of all approved medications and is noted for its ability to bind with high selectivity to various proteins. nih.gov Its presence in FDA-approved drugs like Tazemetostat and Sonidegib underscores its therapeutic importance. nih.gov

Biphenyl derivatives are crucial intermediates in the synthesis of a diverse range of products, including pharmaceuticals, agricultural chemicals, and materials for organic light-emitting diodes (OLEDs). ajgreenchem.com The versatility of the biphenyl structure allows for functionalization, which is necessary as the basic biphenyl molecule is neutral and requires the addition of active groups to react. rsc.orgresearchgate.net The synthesis of these derivatives is often achieved through transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Ullmann reactions. rsc.orgmdpi.com The ability of the biphenyl core to act as a rigid and stable framework while allowing for tailored functionalization makes it an invaluable component in the design of novel drug candidates and functional materials. nih.gov

Structural Features and Functional Group Significance within 4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid

The biphenyl core itself is not perfectly planar; the two phenyl rings are twisted relative to each other. The degree of this twist, or dihedral angle, is influenced by the substituents on the rings. iucr.orgnih.gov In a related isomer, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the two rings of the biphenyl group is 26.09°. iucr.orgnih.gov This non-planar arrangement is a common feature of substituted biphenyls and can lead to a type of stereoisomerism known as atropisomerism if rotation around the central bond is restricted. bohrium.com

The functional groups play a crucial role in defining the molecule's chemical behavior:

Carboxylic Acid Group (-COOH): This group is a key determinant in drug-target interactions. researchgate.net Its acidic nature allows for the formation of salts, which can enhance water solubility. researchgate.net Furthermore, the carboxylic acid moiety is an excellent hydrogen bond donor and acceptor, enabling it to form strong electrostatic interactions with biological receptors. researchgate.net The position of the carboxyl group is significant; in the ortho position (2-position), its proximity to the second phenyl ring can influence the molecule's conformation and reactivity through intramolecular interactions.

Benzyloxy Group (-O-CH₂-C₆H₅): This bulky group consists of a benzyl (B1604629) group attached via an ether linkage. The benzyloxy group can enhance the lipophilicity of the molecule, which may improve its ability to cross biological membranes. smolecule.com The ether linkage and the additional phenyl ring provide sites for potential intermolecular interactions, such as π-π stacking. mdpi.com

The combination of the rigid biphenyl scaffold with the reactive carboxylic acid and the bulky, lipophilic benzyloxy group results in a molecule with a distinct three-dimensional shape and a specific distribution of electronic properties.

Positional Isomerism and Analogues of Biphenyl Carboxylic Acids (e.g., 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid)

Positional isomerism is a key concept in understanding the properties of substituted biphenyls. Isomers are compounds that have the same molecular formula but differ in the arrangement of atoms. quora.com For biphenyl carboxylic acids, isomers are defined by the position of the carboxylic acid group on the biphenyl skeleton. The three main positional isomers are 2-biphenylcarboxylic acid, 3-biphenylcarboxylic acid, and 4-biphenylcarboxylic acid, often referred to as o-, m-, and p-phenylbenzoic acid, respectively.

These isomers exhibit different physical and chemical properties due to the varied placement of the functional group. For example, the melting points and acidity can differ significantly between isomers. The ortho isomer (2-biphenylcarboxylic acid) is particularly notable because the close proximity of the carboxyl group to the other phenyl ring can lead to unique intramolecular interactions that affect its stability and reactivity.

Property2-Biphenylcarboxylic acid4-Biphenylcarboxylic acid
Synonym o-Phenylbenzoic acidp-Phenylbenzoic acid
CAS Number 947-84-2 sigmaaldrich.com92-92-2 chemicalbook.com
Molecular Formula C₁₃H₁₀O₂ sigmaaldrich.comC₁₃H₁₀O₂ chemicalbook.com
Molecular Weight 198.22 g/mol sigmaaldrich.com198.22 g/mol chemicalbook.com
Melting Point 111-113 °C sigmaaldrich.com220-225 °C chemicalbook.com

This table presents a comparison of the physical properties of two positional isomers of biphenyl carboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-20(22)19-9-5-4-8-18(19)16-10-12-17(13-11-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLLNXMJMCTLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602441
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167627-28-3
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Benzyloxy 1,1 Biphenyl 2 Carboxylic Acid

Retrosynthetic Approaches to the [1,1'-Biphenyl]-2-carboxylic Acid Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid, the most logical disconnection is the central carbon-carbon bond between the two phenyl rings. This approach simplifies the complex biphenyl (B1667301) structure into two separate benzene-derived precursors.

This disconnection leads to two primary synthetic pathways based on the type of reaction used to form the biaryl bond, most commonly a palladium-catalyzed cross-coupling reaction. The two key synthons, or synthetic equivalents, would be:

A phenyl ring containing the carboxylic acid (or a protected precursor like an ester) and a reactive group suitable for cross-coupling, such as a halide (bromo- or iodo-) or a boronic acid.

A second phenyl ring bearing the benzyloxy group and a complementary reactive group.

For instance, a Suzuki-Miyaura coupling strategy would involve retrosynthetically disconnecting the target molecule into a 2-halobenzoic acid derivative and a 4-(benzyloxy)phenylboronic acid, or vice-versa. The choice of precursors is often dictated by the commercial availability and stability of the starting materials. researchgate.netarabjchem.org

Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl Formation

The formation of the biaryl scaffold is central to the synthesis of many pharmacologically and materially significant compounds. arabjchem.org Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most efficient and versatile methods for creating carbon-carbon bonds between aryl groups. gre.ac.ukresearchgate.net

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. arabjchem.orgresearchgate.net For the synthesis of this compound, this typically involves one of two main precursor combinations:

Route A: Coupling of a 2-halobenzoic acid derivative (e.g., methyl 2-bromobenzoate) with 4-(benzyloxy)phenylboronic acid.

Route B: Coupling of a 4-(benzyloxy)phenyl halide (e.g., 1-(benzyloxy)-4-bromobenzene) with a 2-carboxyphenylboronic acid derivative.

The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules. acs.org However, the presence of substituents on the coupling partners, such as the carboxylic acid and the bulky benzyloxy group, can influence reaction efficiency. For example, electron-rich boronic acids have been shown to produce good yields. mdpi.com The synthesis of various biphenyl carboxylic acids has been successfully achieved using Suzuki-Miyaura cross-coupling. researchgate.netajgreenchem.comresearchgate.net

The success of the Suzuki-Miyaura coupling heavily depends on the careful selection of the catalyst, ligand, base, and solvent. gre.ac.ukmdpi.com A range of palladium catalysts, ligands, and reaction conditions have been explored to maximize the yield of biphenyl compounds. researchgate.netmdpi.com

Palladium Catalyst: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comorganic-chemistry.orgnih.gov The choice of catalyst can significantly impact reaction rates and yields.

Ligands: Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a common choice, though more specialized ligands like JohnPhos have been used for challenging couplings, including those at benzylic positions. organic-chemistry.orgnih.govnih.gov

Base: A base is required to activate the boronic acid component. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium carbonate (Na₂CO₃) are frequently used. mdpi.comorganic-chemistry.orgnih.govnih.gov The choice of base can influence both the reaction rate and the occurrence of side reactions like protodeboronation. researchgate.net

Solvent: The reaction is often performed in a mixture of an organic solvent and water. Common solvent systems include toluene (B28343)/water, 1,4-dioxane/water, and dimethylformamide (DMF)/water. mdpi.comorganic-chemistry.orgnih.govnih.gov

Microwave-assisted synthesis has also been employed to shorten reaction times and improve yields for Suzuki-Miyaura couplings. gre.ac.uknih.gov

CatalystLigandBaseSolventReference
Pd(OAc)₂Triphenylphosphine (PPh₃)Potassium Phosphate (K₃PO₄)Toluene organic-chemistry.orgnih.gov
Pd(PPh₃)₄-Potassium Phosphate (K₃PO₄)1,4-Dioxane mdpi.com
Pd(OH)₂-Potassium Phosphate (K₃PO₄)Ethanol (B145695) nih.gov
Pd(OAc)₂JohnPhosPotassium Carbonate (K₂CO₃)DMF nih.gov
Fullerene-supported PdCl₂-Potassium Carbonate (K₂CO₃)Water researchgate.netresearchgate.net

Introduction and Modification of the Benzyloxy Substituent

The benzyloxy group is typically introduced via a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol (B47542) with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in the presence of a base. ccspublishing.org.cn

This benzyloxylation can be performed at different stages of the synthesis:

Pre-coupling: A phenol-containing starting material (e.g., 4-bromophenol) can be benzylated first, followed by the Suzuki-Miyaura coupling to form the biphenyl core.

Post-coupling: The biphenyl core containing a hydroxyl group (e.g., 4'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid) can be synthesized first, followed by benzylation of the phenolic hydroxyl group. The latter approach may require protection of the carboxylic acid group to prevent side reactions.

Direct benzylation of carboxylic acids using toluene as the benzyl source has also been developed, offering a more atom-economic route to benzyl esters. semanticscholar.orgnih.gov

The benzyl group is a widely used protecting group for alcohols and phenols because it is stable under many reaction conditions but can be removed selectively. The most common method for debenzylation is catalytic hydrogenolysis. silicycle.com

This process typically involves reacting the benzyloxy-containing compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. silicycle.comnacatsoc.org The reaction is generally clean and efficient, yielding the corresponding phenol and toluene as a byproduct.

MethodReagents & ConditionsKey FeaturesReference
Catalytic HydrogenolysisH₂, Pd/C, Room TemperatureCommon and efficient; sensitive to other reducible groups (e.g., halogens, nitro groups). silicycle.comnacatsoc.org
Transfer HydrogenolysisAmmonium (B1175870) formate (B1220265), Pd/CAvoids the use of gaseous hydrogen. researchgate.net
Lewis Acid CatalysisMagnesium Iodide (MgI₂)Can selectively remove O-benzyl groups in the presence of O-methyl groups. rsc.org
PhotocatalysisVisible light, DDQ (oxidant)Mild conditions with high functional group tolerance (e.g., azides, alkenes). acs.org

A key challenge is achieving selective debenzylation without affecting other functional groups in the molecule. For instance, in molecules containing aromatic halogens, standard hydrogenolysis can sometimes lead to undesired dehalogenation. nacatsoc.orgresearchgate.net However, studies have shown that with proper catalyst selection and control of reaction conditions, selective debenzylation can be achieved with high selectivity (>99%). nacatsoc.org The addition of certain salts can also enhance the selectivity of the reaction. researchgate.net Alternative methods using Lewis acids or visible-light photocatalysis offer milder conditions and can provide greater functional group compatibility. rsc.orgacs.org

Formation and Derivatization of the Carboxylic Acid Functionality

The introduction of the carboxylic acid group at the 2-position of the biphenyl system is a key transformation that can be achieved through several pathways.

Direct carboxylation methods involve the introduction of a carboxyl group onto the pre-formed biphenyl scaffold. One of the most classic and effective methods is the carboxylation of a Grignard reagent . masterorganicchemistry.comgoogle.com This process begins with the formation of an organometallic species from a corresponding aryl halide. For instance, 2-bromo-4'-(benzyloxy)[1,1'-biphenyl] can be reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent. This highly nucleophilic species then readily attacks the electrophilic carbon of carbon dioxide (often used in its solid form, dry ice) to form a magnesium carboxylate salt. youtube.comyoutube.comyoutube.com Subsequent acidification with a strong aqueous acid, such as hydrochloric acid, protonates the salt to yield the final this compound. youtube.com

Another powerful strategy is ortho-lithiation , where a directing metalation group (DMG) on one of the aryl rings guides a strong base, typically an organolithium reagent like n-butyllithium or tert-butyllithium, to deprotonate the adjacent ortho position. uwindsor.canih.gov While the benzyloxy group can direct lithiation, its position on the distal ring makes it ineffective for carboxylating the 2-position. researchgate.net A more direct approach would involve a DMG at the 2'-position of a precursor, though this adds synthetic complexity.

Alternatively, the carboxylic acid can be formed through the oxidation of a precursor functional group . A common precursor is an aldehyde. For example, 4'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde can be oxidized to the corresponding carboxylic acid. This transformation can be achieved using various oxidizing agents. A merged copper-catalyzed oxidation with a subsequent chlorite (B76162) oxidation (Lindgren oxidation) is an effective method for converting benzylic-type alcohols first to aldehydes and then to carboxylic acids. rsc.orgresearchgate.net Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can also be used, although milder and more selective reagents are often preferred to avoid side reactions on the sensitive benzyloxy group. researchgate.net

In multi-step syntheses, it is often necessary to mask the reactive carboxylic acid functionality to prevent it from interfering with subsequent reactions, particularly those involving strong bases or nucleophiles like Grignard or organolithium reagents. oup.comddugu.ac.in The most common strategy for protecting a carboxylic acid is to convert it into an ester . oup.comwikipedia.org

Methyl, ethyl, or benzyl esters are frequently used. oup.comlibretexts.org These can be formed through Fischer esterification, reacting the carboxylic acid with the corresponding alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis. Alternatively, reaction with an alkyl halide in the presence of a base can also yield the ester. arkat-usa.org

These ester groups are generally stable under the neutral or basic conditions of many cross-coupling reactions. oup.com Once the desired synthetic modifications are complete, the protecting group must be removed to regenerate the carboxylic acid. This deprotection is typically accomplished by hydrolysis , which can be catalyzed by either acid or base. ddugu.ac.inlibretexts.org For example, heating the ester with an aqueous solution of sodium hydroxide (B78521) followed by acidic workup will efficiently cleave the ester and yield the target carboxylic acid. google.com The choice of protecting group and deprotection conditions must be carefully selected to ensure compatibility with other functional groups in the molecule. ddugu.ac.in

Protecting GroupFormation MethodRemoval ConditionStability Notes
Methyl Ester Reaction with methanol in acid (H₂SO₄)Acid or base-catalyzed hydrolysisGenerally robust
Ethyl Ester Reaction with ethanol in acid (H₂SO₄)Acid or base-catalyzed hydrolysisSimilar to methyl ester
Benzyl Ester Reaction with benzyl bromide and baseHydrogenolysis (H₂, Pd/C)Allows for mild, neutral deprotection
t-Butyl Ester Reaction with isobutylene (B52900) in acidTreatment with strong acid (e.g., TFA)Labile to acid, stable to base
Oxazoline Reaction with an amino alcoholStrong hot acidStable to Grignard and organolithium reagents

Chemo- and Regioselective Synthesis of Substituted Biphenyl Systems

The construction of the substituted biphenyl core is the cornerstone of the synthesis. Achieving the correct arrangement of the benzyloxy and carboxylic acid groups (regioselectivity) is paramount. The Suzuki-Miyaura cross-coupling reaction is the most powerful and widely used method for this purpose due to its mild reaction conditions, tolerance of a wide variety of functional groups, and commercial availability of reagents. rsc.orgrsc.orgorgsyn.org

The reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. rsc.org For the synthesis of this compound, two primary disconnection approaches are viable:

Coupling of (4-(benzyloxy)phenyl)boronic acid with a 2-halobenzoic acid (or its protected ester form).

Coupling of (2-carboxyphenyl)boronic acid (or its protected ester form) with a 4-benzyloxy-substituted aryl halide (e.g., 1-bromo-4-(benzyloxy)benzene).

A typical Suzuki-Miyaura reaction protocol involves a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate with a phosphine (B1218219) ligand), a base (such as sodium carbonate, potassium carbonate, or potassium phosphate), and a solvent system, often a mixture of an organic solvent (like toluene or 1-propanol) and water. ajgreenchem.comorgsyn.orgresearchgate.net The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the C-C bond between the two aryl rings. rsc.org The use of a pre-functionalized coupling partner, such as a bromobenzoic acid, allows for the direct installation of the carboxylic acid moiety into the final biphenyl structure with high regiochemical control. researchgate.net

Coupling Partner A (Organoboron)Coupling Partner B (Organohalide)Catalyst SystemBaseSolvent
(4-(Benzyloxy)phenyl)boronic acid2-Bromobenzoic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water
(2-Carboxyphenyl)boronic acid1-Bromo-4-(benzyloxy)benzenePd(OAc)₂ / PPh₃K₃PO₄1,4-Dioxane/Water
(4-(Benzyloxy)phenyl)boronic acidMethyl 2-bromobenzoatePd/CNa₂CO₃Methanol/Water
4-(Benzyloxy)-1-iodobenzene(2-(Methoxycarbonyl)phenyl)boronic acidPdCl₂(dppf)Cs₂CO₃DME

Emerging Synthetic Strategies for Biphenyl Carboxylic Acids

While traditional methods are robust, research continues to focus on developing more efficient, atom-economical, and environmentally benign synthetic routes.

One significant advancement is the use of decarbonylative or decarboxylative cross-coupling reactions . researchgate.netacs.org These methods use carboxylic acids themselves as coupling partners, avoiding the need to pre-form organometallic or organoboron reagents. In a decarbonylative Suzuki coupling, an aromatic carboxylic acid is activated (e.g., with pivalic anhydride) and coupled with a boronic acid under palladium catalysis, with the loss of carbon monoxide (CO). researchgate.netnih.gov This approach allows for the direct use of abundant carboxylic acids as aryl sources. rsc.org Decarboxylative couplings, which proceed with the loss of CO₂, often employ a bimetallic system, such as palladium and copper or silver, to facilitate the reaction between an aryl carboxylic acid and an aryl halide. acs.orgacs.org

Direct C-H activation and carboxylation represents another frontier. nih.gov These methods aim to directly convert a C-H bond on an aromatic ring into a C-COOH bond using CO₂. While challenging, especially for non-activated C-H bonds, progress has been made using specially designed palladium catalysts that can carboxylate simple arenes with high regioselectivity. nih.gov Photocatalysis is also emerging as a powerful tool, enabling the carboxylation of benzylic C-H bonds with CO₂ under metal-free conditions, which could be adapted for biphenyl systems. nih.gov

Finally, the development of novel catalyst systems is enhancing traditional methods. For example, a water-soluble, fullerene-supported palladium nanocatalyst has been shown to efficiently catalyze the Suzuki-Miyaura coupling of bromobenzoic acids with aryl boronic acids in pure water at room temperature, offering a "green" alternative to traditional solvent systems. researchgate.net

Chemical Transformations and Reactivity Profile of 4 Benzyloxy 1,1 Biphenyl 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Group in the [1,1'-Biphenyl]-2-carboxylic Acid Framework

The carboxylic acid moiety is a primary site for a range of chemical reactions, including acid-base reactions, nucleophilic acyl substitutions, and reductions.

As a carboxylic acid, 4'-(benzyloxy)[1,1'-biphenyl]-2-carboxylic acid is acidic and can donate a proton from its hydroxyl group. The acidity is influenced by the electronic properties of the biphenyl (B1667301) framework. It readily reacts with bases, such as alkali metal hydroxides (e.g., sodium hydroxide) or carbonates, in deprotonation reactions to form the corresponding carboxylate salt and water. This property is fundamental to its purification and isolation procedures.

For example, the reaction with sodium hydroxide (B78521) yields sodium 4'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate:

C₆H₅CH₂OC₆H₄C₆H₄COOH + NaOH → C₆H₅CH₂OC₆H₄C₆H₄COONa + H₂O

The carbonyl carbon of the carboxylic acid group is electrophilic and susceptible to attack by nucleophiles. However, the direct substitution of the hydroxyl (-OH) group is challenging because it is a poor leaving group. openstax.org Consequently, these reactions typically require either acid catalysis or conversion of the carboxylic acid into a more reactive derivative. openstax.org The general mechanism for these transformations is a two-step addition-elimination process known as nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

Esterification: The formation of esters from this compound can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid or hydrochloric acid), is a common approach. openstax.org The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. openstax.org

Alternatively, the carboxylic acid can be converted into a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. openstax.orgorganic-chemistry.org This acyl chloride then reacts rapidly with an alcohol to yield the corresponding ester. uomustansiriyah.edu.iq

Amidation: The synthesis of amides from this compound follows a similar strategy. Direct reaction with an amine is generally not feasible without high temperatures. A more effective method involves activating the carboxylic acid first. This is often accomplished by converting it to an acyl chloride or by using peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under milder conditions.

Reaction TypeReagent(s)Product
Esterification Methanol (B129727) (CH₃OH), H₂SO₄ (catalyst)Methyl 4'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate
Acyl Chloride Formation Thionyl chloride (SOCl₂)4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonyl chloride
Amidation (via Acyl Chloride) 1. SOCl₂ 2. Ammonia (NH₃)4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxamide

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (4'-(benzyloxy)[1,1'-biphenyl]-2-yl)methanol. This transformation requires powerful reducing agents, as carboxylic acids are relatively resistant to reduction.

Commonly used reagents for this purpose include:

Lithium aluminum hydride (LiAlH₄): This is a strong, non-selective reducing agent that readily converts carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup.

Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for reducing carboxylic acids to alcohols. It offers the advantage of being more selective than LiAlH₄, as it does not typically reduce esters or amides under the same conditions.

Reactivity of the Biphenyl Core and Aromatic Rings

The biphenyl core of the molecule consists of two phenyl rings, each with distinct substituent effects that govern their reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. uci.edu The regiochemical outcome is determined by the directing effects of the substituents already present on the rings. libretexts.org

The two rings in this compound have competing directing groups:

Ring A: Substituted with a carboxylic acid group (-COOH) at the C2 position. The -COOH group is an electron-withdrawing group and acts as a deactivator and a meta-director . uci.edu This means it makes the ring less reactive towards electrophiles and directs incoming electrophiles to the positions meta to itself (C4 and C6).

Ring B: Substituted with a benzyloxy group (-OCH₂C₆H₅) at the C4' position. The oxygen atom's lone pairs can be donated into the ring through resonance, making the benzyloxy group a strongly activating and ortho, para-director . youtube.com Since the para position (C1') is part of the biphenyl linkage, it directs incoming electrophiles to the ortho positions (C3' and C5').

Substituent GroupRing PositionElectronic EffectActivating/DeactivatingDirecting Effect
-COOH C2Electron-WithdrawingDeactivatingmeta (to C4, C6)
-OCH₂C₆H₅ C4'Electron-DonatingActivatingortho, para (to C3', C5')

Given the powerful activating nature of the benzyloxy group compared to the deactivating carboxylic acid group, electrophilic aromatic substitution is overwhelmingly predicted to occur on the benzyloxy-substituted ring (Ring B) . The reaction will proceed at the positions ortho to the benzyloxy group, namely C3' and C5'.

ReactionElectrophileReagent(s)Predicted Major Product(s)
Nitration NO₂⁺HNO₃, H₂SO₄4'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-2-carboxylic acid
Halogenation Br⁺Br₂, FeBr₃3'-Bromo-4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylic acid
Friedel-Crafts Acylation RCO⁺CH₃COCl, AlCl₃3'-Acetyl-4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylic acid

The this compound molecule possesses good general stability. The aromatic rings of the biphenyl core are robust and resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions (e.g., hot, concentrated potassium permanganate) can lead to the degradation and cleavage of the aromatic rings.

The benzyloxy group introduces a potential site of oxidative vulnerability. The benzylic C-H bonds are susceptible to oxidation, which could potentially lead to cleavage of the benzyl (B1604629) group to form a phenol (B47542) (4'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid) or oxidation to a ketone at the benzylic position, depending on the reagents and conditions employed.

Chemical Modifications of the Benzyloxy Moiety

The benzyloxy group in this compound is a key feature, primarily employed as a protecting group for the 4'-hydroxyl functionality. Its removal and the subsequent reactions of the exposed phenol are critical aspects of its chemical reactivity.

The cleavage of the benzyl ether in this compound to yield 4'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid is a crucial deprotection step. A highly effective and widely used method for this transformation is catalytic transfer hydrogenation. utrgv.edu This technique is favored for its mild reaction conditions and high selectivity, which preserves other functional groups within the molecule. nacatsoc.org

Catalytic transfer hydrogenation typically employs a palladium catalyst, such as 10% palladium on carbon (Pd/C), in the presence of a hydrogen donor. researchgate.net Ammonium (B1175870) formate (B1220265) is a commonly used and efficient hydrogen donor for this purpose. semanticscholar.orgresearchgate.net The reaction is generally carried out in a protic solvent like methanol or ethanol (B145695) at reflux temperature.

The process involves the in situ generation of hydrogen from the decomposition of ammonium formate on the palladium surface. This hydrogen then participates in the hydrogenolysis of the benzylic C-O bond, leading to the formation of the desired phenol and toluene (B28343) as a byproduct. The reaction is monitored by techniques such as thin-layer chromatography (TLC) to determine its completion. Upon completion, the catalyst is easily removed by filtration, and the product can be isolated after solvent evaporation. This method's neutral conditions make it compatible with the carboxylic acid moiety and the aromatic rings of the biphenyl structure.

ReactantReagents and ConditionsProductByproduct
This compound10% Pd/C, Ammonium Formate, Methanol, Reflux4'-hydroxy-[1,1'-biphenyl]-2-carboxylic acidToluene

The primary role of the benzyloxy group in this context is as a protecting group, which upon cleavage, reveals a reactive hydroxyl group. This newly exposed phenolic hydroxyl at the 4'-position serves as a versatile handle for a variety of subsequent chemical modifications, thereby expanding the synthetic potential of the biphenyl-2-carboxylic acid scaffold.

The debenzylation to 4'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid opens avenues for further derivatization. The phenolic hydroxyl group can readily undergo O-alkylation to form new ether linkages. stackexchange.com This can be achieved by reacting the debenzylated compound with a suitable alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). stackexchange.com The significant difference in acidity between the carboxylic acid and the phenolic hydroxyl allows for selective deprotonation and subsequent alkylation. stackexchange.com

Furthermore, the hydroxyl group can be esterified. For instance, reaction with acyl chlorides or carboxylic acids under appropriate coupling conditions would yield the corresponding esters. The synthesis of carbohydrazide (B1668358) derivatives from similar 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide (B11467104) structures suggests that the carboxylic acid moiety can also be transformed while the hydroxyl group is present, indicating a range of possible sequential or orthogonal functionalization strategies. researchgate.net

These transformations highlight the utility of the benzyloxy group as a "modifiable handle." By first protecting the hydroxyl group, other necessary chemical steps can be performed on different parts of the molecule. Subsequently, the removal of the benzyl group provides a reactive site for introducing a diverse array of functional groups, which is a common strategy in the synthesis of complex molecules and potential pharmaceutical agents.

Starting MaterialReaction TypeTypical ReagentsProduct Class
4'-hydroxy-[1,1'-biphenyl]-2-carboxylic acidO-Alkylation (Etherification)Alkyl halide, K₂CO₃, DMF4'-(Alkoxy)[1,1'-biphenyl]-2-carboxylic acid
EsterificationAcyl chloride, Base4'-(Acyloxy)[1,1'-biphenyl]-2-carboxylic acid

Advanced Spectroscopic and Structural Characterization of 4 Benzyloxy 1,1 Biphenyl 2 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid is characterized by distinct signals corresponding to the aliphatic benzylic protons, the aromatic protons of the three phenyl rings, and the acidic proton of the carboxyl group.

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is expected to appear far downfield, typically above δ 12 ppm. This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding.

Aliphatic Protons (-OCH₂-): The two protons of the benzylic methylene (B1212753) bridge connecting the oxygen atom to the phenyl group are chemically equivalent and appear as a sharp singlet. This signal is typically found in the δ 5.0-5.2 ppm region.

Aromatic Protons (Ar-H): The 13 aromatic protons on the three phenyl rings produce a complex series of multiplets in the region of approximately δ 7.0-8.2 ppm. The protons on the phenyl ring bearing the carboxylic acid group are expected to show complex splitting patterns due to their proximity and coupling with each other. The protons on the 4'-benzyloxy substituted ring and the benzyl (B1604629) group's phenyl ring will also contribute to this complex region. For the parent compound, [1,1'-biphenyl]-2-carboxylic acid, the aromatic protons resonate in a range from δ 7.41 to 8.55 ppm rsc.org. The addition of the benzyloxy group is expected to influence the chemical shifts of the protons on its adjacent ring.

Table 1: Expected ¹H NMR Chemical Shift Ranges

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Number of Protons
Carboxylic Acid (-COOH) > 12.0 Broad Singlet 1H
Aromatic (Ar-H) 7.0 - 8.2 Multiplet 13H

The ¹³C NMR spectrum provides information on all 20 carbon atoms in the molecule, revealing the carbon skeleton and the presence of key functional groups.

Carboxylic Carbon (-COOH): The carbon atom of the carboxyl group is highly deshielded and typically appears at the downfield end of the spectrum, generally in the δ 168-172 ppm range rsc.org.

Aromatic Carbons (Ar-C): The 18 aromatic carbons of the three phenyl rings resonate in the approximate range of δ 115-160 ppm. The carbon attached to the oxygen of the benzyloxy group (C4') is expected to be significantly downfield due to the electronegativity of oxygen. The carbons directly bonded to other rings (C1, C1', C2) will also have distinct chemical shifts. For the related [1,1'-biphenyl]-2-carboxylic acid, aromatic carbons appear between δ 120.14 and 140.99 ppm rsc.org.

Aliphatic Carbon (-OCH₂-): The benzylic methylene carbon gives a signal in the aliphatic region of the spectrum, typically around δ 70 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges

Carbon Type Expected Chemical Shift (δ, ppm)
Carboxylic (-COOH) 168 - 172
Aromatic (C-O) 155 - 160
Aromatic (C-C, C-H) 115 - 145

Mass Spectrometry: Elucidation of Molecular Ion and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₂₀H₁₆O₃, corresponding to a molecular weight of 316.34 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z = 316. The fragmentation of carboxylic acids is well-characterized. Key fragmentation pathways for this molecule would likely include:

Loss of a hydroxyl radical (-OH): Resulting in a fragment ion at m/z = 299 ([M-17]⁺). miamioh.edu

Loss of the carboxyl group (-COOH): Leading to a peak at m/z = 271 ([M-45]⁺). libretexts.org

Alpha cleavage of the C-C bond between the biphenyl (B1667301) core and the carboxylic acid.

Cleavage of the benzyl group: A prominent peak at m/z = 91 is characteristic of the tropylium (B1234903) ion ([C₇H₇]⁺) formed from the benzyl moiety.

Cleavage of the benzyloxy group: Resulting in a fragment at m/z = 209 ([M-107]⁺).

The acylium ion (R-CO⁺) is often a major peak in the mass spectra of carboxylic acid derivatives libretexts.org.

Infrared (IR) Spectroscopy: Characteristic Vibrations of Carboxylic Acid and Ether Linkages

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

For this compound, the key characteristic vibrations are associated with the carboxylic acid and the ether linkage.

O-H Stretch: The carboxylic acid O-H bond exhibits a very broad and strong absorption band in the 2500-3300 cm⁻¹ region. libretexts.orgechemi.com This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state and in concentrated solutions. orgchemboulder.com

C=O Stretch: The carbonyl group of the carboxylic acid shows a strong, sharp absorption. For aromatic carboxylic acids, this peak is typically found in the 1680-1710 cm⁻¹ range due to conjugation with the biphenyl ring system. libretexts.org

C-O-C Stretch (Ether): The aryl-alkyl ether linkage gives rise to characteristic C-O stretching bands. An asymmetric C-O-C stretch is expected around 1250 cm⁻¹, and a symmetric stretch would appear at a lower frequency.

C-O Stretch (Carboxylic Acid): A strong C-O stretching vibration associated with the carboxylic acid group is typically observed between 1210-1320 cm⁻¹. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Very Broad
Carboxylic Acid C=O Stretch 1680 - 1710 Strong
Carboxylic Acid C-O Stretch 1210 - 1320 Strong

X-ray Crystallography: Elucidation of Solid-State Molecular Conformation and Packing

In the solid state, carboxylic acids almost universally form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. rri.res.in This interaction involves two molecules orienting themselves so that the hydroxyl group of one molecule hydrogen-bonds to the carbonyl oxygen of the second molecule, and vice versa. This pairing creates a characteristic eight-membered ring motif, often designated as an R²₂(8) graph set symbol in crystallographic notation. iucr.orgnih.gov This strong, directional hydrogen bonding is the dominant interaction governing the crystal packing of such molecules, leading to the formation of well-ordered supramolecular structures. mdpi.com

Dihedral and Torsion Angles within the Biphenyl and Benzyloxy Moieties

No crystallographic data for this compound is available. Therefore, a discussion of the experimentally determined dihedral angle between the two phenyl rings of the biphenyl core, the torsion angles involving the benzyloxy group, or a comparison with theoretical calculations is not possible.

Other Advanced Spectroscopic Techniques

No published spectra (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy) specifically for this compound could be found. As such, a detailed analysis of its spectroscopic features cannot be provided.

Theoretical and Computational Investigations of 4 Benzyloxy 1,1 Biphenyl 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and properties of molecules. DFT methods are favored for their balance of accuracy and computational efficiency, making them suitable for systems of this size. A common approach involves using a functional like B3LYP with a basis set such as 6-311+G(d,p) to model the molecule's behavior. iucr.org

The first step in computational analysis is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves calculating the molecule's energy at various conformations to find the global energy minimum. The resulting geometry provides precise data on bond lengths, bond angles, and torsion (dihedral) angles.

Table 1: Illustrative Comparison of Experimental and DFT-Calculated Geometric Parameters for the Isomer 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid This table serves as an example of the data generated in such studies. Data is for the -3-carboxylic acid isomer.

ParameterBond/AngleExperimental (X-ray)Calculated (DFT)
Bond Length (Å) C1-O11.375 (3)1.370
C7-O11.428 (3)1.421
C14-C151.489 (3)1.485
Bond Angle (°) C1-O1-C7117.8 (2)117.5
O2-C20-O3122.5 (2)122.3
Torsion Angle (°) C2-C1-O1-C7-175.9 (2)-176.4

Source: Adapted from Kumar et al., 2025. iucr.org

DFT is also used to analyze the electronic properties of a molecule through Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. iucr.org

For the related isomer 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the HOMO was found to be concentrated on the biphenyl (B1667301) rings, while the LUMO was primarily located on the benzoic acid portion. iucr.org This suggests that the biphenyl system is the likely site for electrophilic attack, whereas the carboxylic acid moiety is more susceptible to nucleophilic attack. The calculated energy gap for this isomer was 4.3347 eV, indicating high stability. iucr.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Illustrative Reactivity Descriptors for the Isomer 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid This table serves as an example of the data generated in such studies. Data is for the -3-carboxylic acid isomer.

DescriptorFormulaCalculated Value (eV)
HOMO Energy EHOMO-6.0814
LUMO Energy ELUMO-1.7466
Energy Gap ΔE = ELUMO - EHOMO4.3347
Ionization Energy I ≈ -EHOMO6.0814
Electron Affinity A ≈ -ELUMO1.7466
Electronegativity χ = (I + A) / 23.9140
Chemical Hardness η = (I - A) / 22.1674
Chemical Potential μ = -(I + A) / 2-3.9140
Electrophilicity Index ω = μ² / (2η)3.5340
Chemical Softness S = 1 / (2η)0.2307

Source: Adapted from Kumar et al., 2025. iucr.org

Hirshfeld Surface Analysis and Crystal Packing Energetics

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions that govern how molecules pack together in a crystal lattice. The surface is mapped with functions like dnorm, which highlights regions of close intermolecular contact, crucial for interactions like hydrogen bonding. iucr.org

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for the Isomer 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid This table serves as an example of the data generated in such studies. Data is for the -3-carboxylic acid isomer.

Contact TypeContribution (%)
H···H39.7
H···C / C···H39.0
H···O / O···H18.0
C···C1.5
Other1.8

Source: Adapted from Kumar et al., 2025. rri.res.in

Furthermore, energy framework calculations can quantify the strength of these interactions. These calculations typically reveal that dispersion forces are the dominant stabilizing energy in the crystal packing of such aromatic compounds, followed by Coulombic (electrostatic) energies. iucr.org

Computational Studies of Reaction Mechanisms Involved in Synthesis or Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid, a common route would involve the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.com DFT calculations can be employed to model the reaction pathway of this palladium-catalyzed process, identifying the structures and energies of reactants, transition states, and products. This provides a detailed understanding of the reaction's feasibility and kinetics, aiding in the optimization of reaction conditions.

Computational studies can also explore potential transformations of the molecule. For example, the reactivity of the benzylic C(sp³)–H bonds can be investigated. Studies on electrochemical benzylic functionalization show that these sites can be oxidized to form benzylic cations, which can then be trapped by nucleophiles like carboxylic acids. nih.gov Theoretical models could predict the regioselectivity and energy barriers for such transformations on the this compound scaffold.

Molecular Modeling for Scaffold Design and Chemical Space Exploration

The biphenyl carboxylic acid framework serves as a valuable scaffold in medicinal chemistry and materials science. iucr.org Molecular modeling techniques allow for the rational design of new molecules based on this core structure. nih.gov

In drug discovery, molecular docking is a key technique used to predict how a molecule (ligand) binds to the active site of a biological target, such as a protein or enzyme. rjpbr.com For instance, the related 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid has been studied via docking against the SARS-CoV-2 protein. rri.res.in Similar modeling of this compound and its derivatives against various therapeutic targets could identify potential biological activities and guide the design of more potent and selective compounds. ajgreenchem.com

Beyond single molecules, computational tools enable the exploration of the vast chemical space around a given scaffold. uni-muenchen.de By creating virtual libraries of derivatives—for example, by varying substituents on the phenyl rings—and then using quantitative structure-activity relationship (QSAR) models, researchers can predict the properties of thousands of compounds without synthesizing them. aalto.fi This in silico screening accelerates the discovery of new molecules with desired characteristics. mdpi.com

Bioisosteric Principles Applied to Carboxylic Acid Functionality

The carboxylic acid group is a crucial pharmacophore in many drugs, often forming strong ionic or hydrogen-bonding interactions with its biological target. semanticscholar.org However, its acidic nature can lead to poor membrane permeability and metabolic instability, such as the formation of reactive acyl glucuronides. nih.gov Bioisosteric replacement is a strategy in medicinal chemistry where the carboxylic acid is replaced by a different functional group that mimics its size, shape, and electronic properties but offers an improved pharmacokinetic profile. nih.govdrughunter.com

Computational modeling plays a vital role in designing and evaluating potential bioisosteres. Quantum chemical calculations can compare the electrostatic potential surfaces and acidity (pKa) of the carboxylic acid with its potential replacements to ensure a good electronic match.

Table 4: Common Bioisosteres for the Carboxylic Acid Group

Bioisostere TypeExamplesKey Features
Acidic (Ionized) Tetrazole, Acyl Sulfonamide, Isoxazolol, Hydroxamic AcidMimic the negative charge of the carboxylate at physiological pH. Can alter pKa, lipophilicity, and metabolic pathways. nih.govnih.gov
Non-Acidic (Neutral) Acylcyanamide, Squaramide, certain heterocyclesReplace the charged interaction with neutral hydrogen bond donor/acceptor patterns or other interactions like cation-π. hyphadiscovery.com May improve cell permeability and CNS penetration. hyphadiscovery.com

By applying these principles, the carboxylic acid of this compound could be replaced with a suitable bioisostere to modulate its properties for a specific application, a process greatly facilitated by theoretical and computational investigations.

Research Applications and Synthetic Utility of 4 Benzyloxy 1,1 Biphenyl 2 Carboxylic Acid

Role as a Key Intermediate in Complex Organic Synthesis

The biphenyl (B1667301) carboxylic acid framework is a foundational element in synthetic organic chemistry, serving as a precursor for a wide array of more complex molecules. ajgreenchem.comresearchgate.net The functional groups on 4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid allow for a variety of chemical transformations. The carboxylic acid moiety can undergo reactions such as esterification and amidation, which are fundamental for building larger molecular structures, including those with potential pharmacological activity.

The synthesis of this biphenyl structure itself often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ajgreenchem.comrsc.org This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For instance, a synthetic route could involve the reaction of a boronic acid derivative with a bromobenzoate, followed by saponification to yield the carboxylic acid. rsc.org This modular approach allows for the introduction of various substituents onto the biphenyl core, making it a key intermediate for creating libraries of compounds for screening purposes in drug discovery and materials science. ajgreenchem.com The benzyloxy group serves as a protecting group for the phenol (B47542), which can be removed later in a synthetic sequence to reveal a hydroxyl group for further functionalization. rsc.org

Scaffold for the Development of Advanced Materials

The inherent properties of the this compound structure, such as rigidity and thermal stability, make it an excellent scaffold for advanced materials. The biphenyl unit provides a robust, planar, and aromatic core that is often desirable in materials science applications.

The molecular architecture of this compound and its derivatives is well-suited for the design of liquid crystals. Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals. The rigid, rod-like or bent nature of the biphenyl core is a common feature in molecules that exhibit liquid crystalline phases (mesophases). nih.gov

A homologous series of unsymmetrical bent-core compounds derived from a similar isomer, 4′-hydroxybiphenyl-3-carboxylic acid, demonstrates this application. The synthesis of these materials begins with 4′-benzyloxybiphenyl-3-carboxylic acid, which is prepared via a Suzuki cross-coupling reaction. rsc.org The benzyloxy group and the biphenyl core are crucial for establishing the molecular shape required for the formation of various mesophases, including smectic and columnar phases. rsc.org The ability to form self-assembling, ordered structures makes these materials suitable for applications in displays and sensors.

Table 1: Mesophase Transitions in a Bent-Core Liquid Crystal Derived from a Biphenyl Carboxylic Acid Scaffold Data adapted from a study on related bent-core compounds to illustrate the potential of the biphenyl scaffold. rsc.org

Compound Homologue (rac-n) Transition Temperature (°C)
rac-4 Cr → SmA 139
SmA → Iso 163
rac-6 Cr → Colobl 130
Colobl → SmA 145
SmA → Iso 155
rac-8 Cr → Colrec 103
Colrec → SmA 150
SmA → Iso 157

Cr = Crystalline, SmA = Smectic A, Colobl = Oblique Columnar, Colrec = Rectangular Columnar, Iso = Isotropic Liquid

Biphenyl derivatives are recognized as important building blocks for materials used in organic electronics, including organic light-emitting diodes (OLEDs). ajgreenchem.com The biphenyl scaffold contributes to high thermal stability and provides a conjugated system that can facilitate charge transport, both of which are critical properties for the longevity and efficiency of electronic devices.

The carboxylic acid and benzyloxy groups on this compound serve as synthetic handles to attach other functional moieties. This allows for the fine-tuning of the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By incorporating this scaffold into larger polymeric or small-molecule systems, it is possible to develop materials for specific roles within an OLED, such as in the emissive or charge-transport layers.

Design of Chemical Probes and Ligands for Molecular Recognition Studies

The well-defined three-dimensional structure of this compound makes it an attractive scaffold for the design of molecular probes and ligands. Molecular recognition relies on specific interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The functional groups of this compound can participate in these interactions: the carboxylic acid can act as a hydrogen bond donor and acceptor, while the two phenyl rings of the biphenyl core can engage in π-stacking with aromatic residues in biological targets like proteins or nucleic acids.

While direct studies on this specific molecule as a probe are not prevalent, computational and experimental studies on similar structures highlight its potential. For instance, a molecular docking study of the related isomer, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, investigated its binding affinity with the SARS-CoV-2 protein, demonstrating its capacity to fit into protein binding pockets. iucr.org The bulky benzyloxy group can also influence the conformation and binding selectivity of the molecule. iucr.org This potential for specific molecular interactions makes it a valuable starting point for developing targeted ligands for biochemical and medicinal research.

Applications in Green Chemistry Synthesis Methodologies

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com The synthesis of biphenyl carboxylic acids, including this compound, has been a target for the application of green chemistry principles.

Table 2: Green Synthesis Conditions for Biphenyl Carboxylic Acids via Suzuki-Miyaura Coupling Data from a study on a water-soluble nanocatalyst system. researchgate.net

Parameter Condition Outcome
Catalyst Water-soluble fullerene-supported PdCl2 Allows reaction in aqueous media
Catalyst Loading 0.05 mol% High efficiency, minimal metal waste
Solvent Water Environmentally benign solvent
Temperature Room Temperature Reduces energy consumption
Base K2CO3 Effective and common base
Reaction Time 4 hours Efficient conversion

| Yield | >90% | High product yield |

Future Research Directions and Perspectives on 4 Benzyloxy 1,1 Biphenyl 2 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid and its derivatives. While traditional methods like the Suzuki-Miyaura cross-coupling reaction are effective for creating the biphenyl (B1667301) core, there is a continuous drive towards greener chemistry. ajgreenchem.comresearchgate.net

Key areas for future investigation include:

Catalyst Development : Research into novel palladium catalysts, such as those supported on porous carbon nanospheres or water-soluble fullerenes, could lead to more cost-effective and recyclable catalytic systems. researchgate.netrsc.org The use of heterogeneous catalysts, like palladium nanoparticles on volcanic pumice, could also simplify product purification and catalyst recovery. researchgate.net

Alternative Coupling Reactions : Exploring other cross-coupling reactions like the Hiyama or Negishi couplings could offer advantages in terms of substrate scope and functional group tolerance. rsc.orgresearchgate.net

Flow Chemistry : The application of continuous flow synthesis could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. acs.org

Solvent-Free or Green Solvents : Investigating reaction conditions that minimize or eliminate the use of hazardous organic solvents is a critical aspect of sustainable synthesis. google.com Research into using water as a solvent for Suzuki-Miyaura reactions is a promising green alternative. researchgate.net

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesFuture Research Focus
Improved Suzuki-Miyaura Coupling High yields, good functional group toleranceDevelopment of reusable, highly active, and cost-effective catalysts (e.g., Pd on carbon nanospheres, water-soluble fullerene-supported PdCl2). researchgate.netrsc.org
Alternative Cross-Coupling Reactions Different substrate scope and reactivityOptimization of reaction conditions for Hiyama, Negishi, and other couplings for the synthesis of highly substituted biphenyls. rsc.orgresearchgate.net
Continuous Flow Synthesis Enhanced reaction control, scalability, and safetyIntegration of flow reactors for multi-step syntheses and library generation. acs.org
Green Chemistry Approaches Reduced environmental impact, lower costUtilization of aqueous media, solvent-free conditions, and recyclable catalysts. researchgate.netgoogle.com

Exploration of Unconventional Reactivity and Catalysis

The inherent reactivity of the biphenyl and carboxylic acid moieties in this compound offers opportunities for exploring novel chemical transformations. Future research could uncover new reactions and catalytic applications.

Potential areas of exploration include:

C-H Activation : Direct functionalization of the biphenyl rings through C-H activation would provide a more atom-economical approach to synthesizing complex derivatives. acs.org

Photocatalysis : Utilizing light to drive reactions, such as oxidative azolation, could lead to the formation of novel nitrogen-containing biphenyl derivatives with interesting biological or material properties. rsc.org

Asymmetric Catalysis : The chiral nature of some biphenyl derivatives (atropisomerism) can be exploited. bohrium.com Future work could involve designing catalysts based on this compound for asymmetric transformations.

Organocatalysis : The carboxylic acid group could be used to direct or catalyze reactions in its vicinity, offering a metal-free approach to synthesis.

Advanced Computational Predictions for New Biphenyl Derivatives

Computational chemistry is a powerful tool for predicting the properties and activities of new molecules, thereby guiding synthetic efforts. mdpi.com For this compound, computational studies can accelerate the discovery of new derivatives with desired functionalities. iucr.org

Future computational research could focus on:

Structure-Activity Relationship (SAR) Studies : Using techniques like molecular docking to predict the binding affinity of derivatives with biological targets. iucr.orgnih.gov For instance, the crystal structure of the related 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid has been elucidated, providing a basis for such studies. iucr.org

ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify drug candidates with favorable pharmacokinetic profiles early in the discovery process. scienceopen.com

Materials Property Prediction : Density Functional Theory (DFT) and other methods can be used to predict the electronic and optical properties of new derivatives for applications in materials science, such as in organic light-emitting diodes (OLEDs). 24chemicalresearch.comresearchgate.net

Conformational Analysis : Studying the conformational landscape of flexible molecules like this compound can provide insights into their biological activity and physical properties. nih.gov

The following table outlines key computational approaches and their potential applications:

Computational MethodApplication for Biphenyl Derivatives
Molecular Docking Predicting binding modes and affinities to biological targets like proteins and enzymes. iucr.orgnih.gov
Quantum Mechanics (e.g., DFT) Calculating electronic properties, reactivity, and spectroscopic data. iucr.orgresearchgate.net
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the molecule and its interactions with its environment. mdpi.com
ADMET Prediction Models Assessing the drug-likeness and potential toxicity of new analogues. scienceopen.com

Integration into Supramolecular and Nanomaterial Architectures

The rigid-flexible nature of this compound makes it an attractive building block for the construction of complex supramolecular assemblies and nanomaterials.

Future research in this area could involve:

Metal-Organic Frameworks (MOFs) : The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs with potential applications in gas storage, separation, and catalysis. wikipedia.org

Liquid Crystals : Biphenyl derivatives are known to form the core of liquid crystalline materials. nih.gov By modifying the structure of this compound, new liquid crystals with specific phase behaviors and optical properties could be designed.

Self-Assembled Monolayers (SAMs) : The molecule could be designed to form ordered monolayers on surfaces, which could be used in molecular electronics or as functional coatings.

Nanoparticle Functionalization : Grafting derivatives of this compound onto the surface of nanoparticles can modify their properties, for example, to improve their dispersibility in certain solvents or to add specific functionalities. nih.gov

High-Throughput Synthesis and Screening of Related Analogues for Chemical Discovery

To rapidly explore the chemical space around this compound, high-throughput synthesis and screening techniques are invaluable. acs.org

Future directions in this domain include:

Parallel Synthesis : Developing robust parallel synthesis protocols to create large libraries of analogues with variations in the substitution patterns on the biphenyl rings and modifications to the carboxylic acid and benzyloxy groups. acs.org

Miniaturization : Employing microscale reaction formats to reduce the consumption of starting materials and reagents, allowing for a greater number of reactions to be performed in parallel. acs.org

Automated Screening : Coupling high-throughput synthesis with automated biological or materials screening assays to quickly identify compounds with desired properties. This could include screening for anticancer activity, as has been done for other biphenyl carboxylic acids. ajgreenchem.com

Diversity-Oriented Synthesis : Designing synthetic routes that can generate a wide range of structurally diverse molecules from a common starting material, increasing the chances of discovering novel activities.

Q & A

Basic: What are the common synthetic routes for preparing 4'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via decarboxylative coupling or cross-coupling reactions . For example, rhodium-catalyzed decarboxylative coupling of substituted benzoic acids with alkynes (e.g., diphenylacetylene) under optimized conditions (e.g., Rh catalyst, Ag salt, and solvent at 120°C) yields biphenyl derivatives. This method efficiently introduces substituents like benzyloxy groups (see Table 1, Entry 3 in ) . Alternative approaches include Suzuki-Miyaura coupling , where a boronic acid derivative reacts with a halogenated precursor, followed by carboxylation or deprotection steps.

Basic: What analytical techniques are recommended for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm; biphenyl aromatic signals).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C20H16O3, exact mass: 304.1099).
  • X-ray Crystallography : Resolves regiochemical ambiguities, especially when regioisomers form (e.g., steric vs. electronic control in coupling reactions) .
  • Infrared Spectroscopy (IR) : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functionalities.

Advanced: How do electronic and steric effects of substituents influence regioselectivity in decarboxylative coupling reactions?

Methodological Answer:
Substituents on the benzoic acid precursor dictate regioselectivity. For example:

  • Electron-withdrawing groups (e.g., -F in 4-fluorobenzoic acid) favor sterically hindered products (e.g., 5-substituted naphthalene derivatives) due to increased electrophilicity at specific positions .
  • Steric bulk (e.g., biphenyl substituents) directs coupling to less hindered sites. Computational studies (DFT calculations) can model transition states to predict regiochemical outcomes. Experimental validation via competitive reactions (e.g., using para- vs. ortho-substituted acids) further clarifies these effects .

Advanced: What strategies mitigate impurities like regioisomers or byproducts during synthesis?

Methodological Answer:

  • Optimized Catalytic Systems : Silver additives (e.g., Ag2CO3) enhance Rh catalyst turnover, reducing side reactions .
  • Chromatographic Separation : Reverse-phase HPLC or preparative TLC isolates regioisomers (e.g., 3’fa vs. 3fa in ) .
  • Reaction Monitoring : In-situ techniques like LC-MS track intermediate formation, enabling early intervention (e.g., adjusting temperature to suppress byproducts).

Basic: How can researchers assess the purity of this compound for biological studies?

Methodological Answer:

  • HPLC with UV/Vis Detection : Quantifies purity using a C18 column (e.g., 95% acetonitrile/water gradient).
  • Elemental Analysis : Confirms C/H/O ratios within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products.
  • Control Experiments : Compare spectroscopic data with literature (e.g., for biphenyl-4-carboxylic acid analogs) .

Advanced: What computational tools are effective for predicting the reactivity of this compound in drug discovery?

Methodological Answer:

  • Molecular Docking : Screens binding affinity to targets (e.g., angiotensin receptors, as in ) .
  • DFT Calculations : Models reaction pathways (e.g., decarboxylation energy barriers) .
  • ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, solubility).

Advanced: How do solvent polarity and temperature affect the stability of this compound?

Methodological Answer:

  • Polar Solvents (e.g., DMSO, DMF): Stabilize the carboxylate anion but may promote esterification.
  • Nonpolar Solvents (e.g., toluene): Minimize hydrolysis of the benzyloxy group.
  • Temperature Control : Storage at –20°C in inert atmospheres (Ar/N2) prevents degradation (see on stability) .

Basic: What are the key applications of this compound in materials science?

Methodological Answer:

  • Liquid Crystal Development : The biphenyl core and flexible benzyloxy group enhance mesomorphic behavior.
  • Polymer Additives : Carboxylic acid functionality enables covalent bonding to matrices (e.g., polyesters).
  • Metal-Organic Frameworks (MOFs) : Acts as a linker due to its rigid structure and coordination sites .

Advanced: How can contradictory yield data in literature be reconciled for this compound’s synthesis?

Methodological Answer:

  • Reproducibility Checks : Validate reaction conditions (catalyst loading, solvent purity) across labs.
  • Byproduct Analysis : Use GC-MS or NMR to identify unreported impurities.
  • Meta-Analysis : Compare datasets from multiple studies (e.g., vs. ) to identify trends .

Advanced: What mechanistic insights explain the role of silver salts in Rh-catalyzed decarboxylative coupling?

Methodological Answer:
Silver salts (e.g., Ag2CO3) act as:

  • Halide Scavengers : Remove Rh-bound halides, regenerating active catalysts.
  • Oxidizing Agents : Facilitate Rh(III) to Rh(I) redox cycles.
    Kinetic studies (e.g., variable-time NMR) and isotopic labeling (18O) elucidate these roles .

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